molecular formula C18H7ClF16N2O B13385552 6-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)-2-phenyl-4(3H)-pyrimidinone

6-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)-2-phenyl-4(3H)-pyrimidinone

Cat. No.: B13385552
M. Wt: 606.7 g/mol
InChI Key: QMVDFGUXMNBMAP-UHFFFAOYSA-N
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Description

6-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)-2-phenyl-4(3H)-pyrimidinone is a complex organic compound characterized by its unique structure, which includes a pyrimidinone core, a phenyl group, and a highly fluorinated alkyl chain. This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), known for their stability and resistance to degradation due to the strong carbon-fluorine bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)-2-phenyl-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of the pyrimidinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to purify and analyze the final product .

Chemical Reactions Analysis

Types of Reactions

6-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)-2-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The highly fluorinated alkyl chain can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of fluorinated compounds with different functional groups.

Scientific Research Applications

6-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)-2-phenyl-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)-2-phenyl-4(3H)-pyrimidinone exerts its effects involves its interaction with molecular targets and pathways. The strong carbon-fluorine bonds contribute to its stability and resistance to degradation, allowing it to persist in various environments. Its interaction with biological molecules, such as proteins and lipids, can affect cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanoic acid (PFOA): A well-known PFAS with similar stability and environmental persistence.

    Perfluorooctanesulfonic acid (PFOS): Another PFAS with comparable chemical properties and applications.

Uniqueness

6-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)-2-phenyl-4(3H)-pyrimidinone is unique due to its specific structure, which combines a pyrimidinone core with a highly fluorinated alkyl chain and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H7ClF16N2O

Molecular Weight

606.7 g/mol

IUPAC Name

4-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H7ClF16N2O/c19-18(34,35)17(32,33)16(30,31)15(28,29)14(26,27)13(24,25)12(22,23)11(20,21)8-6-9(38)37-10(36-8)7-4-2-1-3-5-7/h1-6H,(H,36,37,38)

InChI Key

QMVDFGUXMNBMAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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